molecular formula C36H30N4O8 B13865424 N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide

N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide

Cat. No.: B13865424
M. Wt: 646.6 g/mol
InChI Key: DBSPXOCQJKWNHB-UHFFFAOYSA-N
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Description

N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is a complex organic compound with the molecular formula C36H30N4O8 and a molecular weight of 646.7 g/mol . This compound is known for its unique structure, which includes two quinoline moieties connected through an oxalamide linkage. It is often used as a reference standard in pharmaceutical research and development.

Preparation Methods

The synthesis of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide typically involves the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moieties can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified quinoline or oxalamide structures .

Scientific Research Applications

N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moieties in the compound can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can be compared with other similar compounds, such as:

    Cabozantinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a quinoline moiety.

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs and share structural similarities with the quinoline moieties in this compound.

The uniqueness of this compound lies in its oxalamide linkage, which provides distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C36H30N4O8

Molecular Weight

646.6 g/mol

IUPAC Name

N,N'-bis[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]oxamide

InChI

InChI=1S/C36H30N4O8/c1-43-31-17-25-27(19-33(31)45-3)37-15-13-29(25)47-23-9-5-21(6-10-23)39-35(41)36(42)40-22-7-11-24(12-8-22)48-30-14-16-38-28-20-34(46-4)32(44-2)18-26(28)30/h5-20H,1-4H3,(H,39,41)(H,40,42)

InChI Key

DBSPXOCQJKWNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC5=C6C=C(C(=CC6=NC=C5)OC)OC

Origin of Product

United States

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